(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol
Description
Historical Context of Cyclopropane (B1198618) Synthesis Methodologies
The journey into the synthesis of cyclopropanes began in the late 19th century. A significant early milestone was the intramolecular Wurtz reaction of 1,3-dibromopropane (B121459) using sodium, first reported by August Freund in 1881. This marked the first successful synthesis of the parent cyclopropane. Over the decades, the synthetic toolbox for creating these three-membered rings has expanded considerably.
Key developments in cyclopropane synthesis include:
The Simmons-Smith Reaction: Developed in the 1950s, this method utilizes a diiodomethane-zinc-copper couple to generate a carbenoid species that reacts with alkenes to form cyclopropanes stereospecifically. This reaction is known for its reliability and functional group tolerance.
Diazo Compound Chemistry: The use of diazo compounds, such as diazomethane (B1218177), in the presence of transition metal catalysts (e.g., copper, rhodium) provides another versatile route to cyclopropanes from alkenes. This method has been extensively developed to allow for high levels of stereocontrol in asymmetric synthesis.
Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The MIRC reaction is a powerful tool for the construction of highly functionalized cyclopropanes. rsc.org
These and other methodologies have not only enabled the efficient synthesis of a wide array of cyclopropane-containing molecules but have also paved the way for the development of asymmetric variants, allowing for the selective production of specific enantiomers.
Significance of Chiral Bicyclopropanes in Organic Synthesis
Chiral bicyclopropane scaffolds are highly valuable building blocks in organic synthesis due to their rigid, three-dimensional structures and the stereochemical information embedded within them. rochester.edu The unique conformational constraints of the bicyclopropane motif can influence the stereochemical outcome of subsequent reactions, making them useful as chiral auxiliaries or templates.
The importance of chiral bicyclopropanes is particularly evident in medicinal chemistry and drug discovery. The cyclopropane ring is a common pharmacophore found in a variety of biologically active molecules. nih.gov The introduction of a bicyclopropane unit can impart desirable properties to a drug candidate, such as increased metabolic stability, improved binding affinity to biological targets, and enhanced cell permeability.
Chiral bicyclopropane derivatives have been instrumental in the synthesis of several important pharmaceuticals. For instance, chiral cyclopropane precursors are key intermediates in the synthesis of the antidepressant Tranylcypromine and the insomnia medication Tasimelteon . rochester.edu The precise stereochemistry of the bicyclopropane core in these molecules is crucial for their pharmacological activity.
Overview of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanol as a Key Chiral Scaffold
This compound is a chiral alcohol that features a bicyclopropane core. Its specific stereochemistry, designated as (1S,2R), is a critical determinant of its chemical and physical properties. This compound serves as a valuable chiral building block, providing a rigid scaffold upon which more complex molecules can be constructed with a high degree of stereocontrol.
The synthesis of this compound can be achieved through stereoselective methods, including biocatalytic cyclopropanation reactions. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the formation of chiral cyclopropanes with high enantiopurity. These biocatalytic approaches offer a green and efficient alternative to traditional chemical synthesis.
While detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature, computed properties provide some insight into its molecular characteristics.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 20.2 Ų |
| Complexity | 101 |
Data sourced from PubChem. nih.gov
The presence of a hydroxyl group and the chiral bicyclopropane core makes this compound a versatile intermediate for a variety of chemical transformations. The alcohol functionality can be readily modified or used to direct subsequent reactions, while the bicyclopropane unit provides a rigid and stereochemically defined framework. This combination of features positions this compound as a key chiral scaffold with significant potential in the field of asymmetric synthesis.
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S)-2-cyclopropylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGFKJBIVRULH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1s,2r 1,1 Bi Cyclopropane 2 Methanol and Its Chiral Analogues
Traditional Cyclopropanation Approaches
Traditional methods for forming cyclopropane (B1198618) rings provide the foundational chemistry for synthesizing more complex structures like bicyclopropanes. These approaches typically involve the reaction of an alkene with a carbene or a carbenoid.
Simmons-Smith Cyclopropanation and its Variants
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. wikipedia.orgresearchgate.net This reaction utilizes an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu), to convert alkenes into cyclopropanes. nih.govtcichemicals.com The reaction proceeds via a concerted mechanism, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgfiveable.me For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted cyclopropane. numberanalytics.commasterorganicchemistry.com
The classic Simmons-Smith reagent, while effective, can be expensive due to the cost of diiodomethane. wikipedia.org This has led to the development of several variants. One notable modification, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. wikipedia.orgmdpi.com Other alternatives to diiodomethane, such as dibromomethane, have also been explored to reduce costs. wikipedia.org The reaction's utility is further expanded by its compatibility with a wide range of functional groups and its high degree of stereospecificity. researchgate.netnih.gov
The general scheme for a Simmons-Smith reaction is as follows: Alkene + CH₂I₂ + Zn(Cu) → Cyclopropane
The reactivity in Simmons-Smith cyclopropanation is influenced by several factors, including the steric environment of the alkene, with cyclopropanation generally occurring on the less hindered face. wikipedia.org Additionally, the presence of directing groups, such as hydroxyl groups, can influence the regioselectivity of the reaction. researchgate.net
Carbene and Carbenoid Addition Reactions
Carbenes (R₂C:) are neutral, divalent carbon species that are highly reactive intermediates in organic synthesis. libretexts.orglibretexts.org Due to their electron-deficient nature, they act as electrophiles and readily react with the nucleophilic π-bond of alkenes to form cyclopropanes in a cycloaddition reaction. libretexts.orgopenstax.org This reaction is stereospecific, preserving the geometry of the parent alkene in the resulting cyclopropane ring. fiveable.melibretexts.org
A common method for generating carbenes is from diazo compounds, such as diazomethane (B1218177) (CH₂N₂), through photolysis or heat, which leads to the expulsion of stable nitrogen gas. masterorganicchemistry.comlibretexts.org Another method involves the treatment of haloforms (e.g., chloroform, CHCl₃) with a strong base, which results in the formation of dihalocarbenes. libretexts.orgopenstax.org
While free carbenes are highly reactive, their reactivity can be tempered through the formation of carbenoids. Carbenoids are metal-complexed reagents that exhibit carbene-like reactivity but are generally more stable and selective. libretexts.orglibretexts.org The Simmons-Smith reagent is a prime example of a carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI). libretexts.orgopenstax.org These reagents transfer a methylene (B1212753) (CH₂) group to an alkene in a single, concerted step. fiveable.me The use of carbenoids offers a milder and more controlled alternative to free carbenes for cyclopropanation. fiveable.me
Stereoselective and Enantioselective Synthesis
Achieving high levels of stereocontrol is crucial for the synthesis of specific chiral molecules like (1S,2R)-1,1'-Bi[cyclopropane]-2-methanol. This is accomplished through various asymmetric synthesis strategies.
Chiral Auxiliary-Mediated Approaches
One effective strategy for inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org
In the context of cyclopropanation, a chiral auxiliary can be appended to the alkene substrate. The steric and electronic properties of the auxiliary then create a chiral environment that biases the approach of the cyclopropanating agent to one face of the double bond over the other. This diastereoselective approach leads to the preferential formation of one diastereomer of the cyclopropane product. rsc.org A variety of chiral auxiliaries have been successfully employed in Simmons-Smith reactions, including those derived from α,β-unsaturated acetals, enol ethers, and allylic alcohols. pageplace.de The diastereomeric excess achieved is often dependent on factors such as the solvent and reaction temperature. researchgate.net
A general workflow for this approach is:
Attachment of a chiral auxiliary to the starting material.
Diastereoselective cyclopropanation reaction.
Removal of the chiral auxiliary to yield the enantioenriched cyclopropane product.
This methodology has been demonstrated in the asymmetric synthesis of chiral cyclopropane-carboxaldehydes through a sequence involving an aldol (B89426) reaction with a chiral auxiliary, a directed cyclopropanation, and a final retro-aldol cleavage to release the chiral product. rsc.org
Chiral Ligand-Controlled Catalysis
An alternative and often more atom-economical approach to asymmetric synthesis involves the use of a chiral catalyst. In this strategy, a small amount of a chiral catalyst generates a chiral environment that directs the stereochemical course of the reaction, leading to an enantiomerically enriched product.
Transition metal complexes are powerful catalysts for cyclopropanation reactions. researchgate.net By employing a chiral ligand to coordinate with the metal center, the resulting chiral catalyst can effectively induce enantioselectivity. nih.govdicp.ac.cn This approach has been extensively developed for reactions involving the decomposition of diazo compounds, where metals such as cobalt, copper, and rhodium are commonly used. researchgate.net
For instance, cobalt complexes with chiral ligands have been shown to catalyze asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors. nih.govdicp.ac.cn This method avoids the need for potentially hazardous diazoalkanes and can achieve high levels of enantioselectivity for a variety of alkene substrates. nih.govdicp.ac.cn The steric and electronic properties of the chiral ligand are critical in creating a well-defined chiral pocket around the metal's active site, which in turn dictates the facial selectivity of the carbene transfer to the alkene.
The development of novel chiral ligands is an active area of research. For example, C₁-symmetric P-chirogenic bisphosphine ligands have been developed for copper(I)-catalyzed asymmetric cyclopropanation, leading to high yields and enantioselectivities. acs.org Similarly, chiral cobalt(II) salen complexes have been explored as effective catalysts for the cyclopropanation of styrene (B11656) derivatives with ethyl diazoacetate. researchgate.net The rational design of these ligands allows for fine-tuning of the catalyst's performance to control both diastereoselectivity and enantioselectivity. researchgate.net
Below is a table summarizing representative results from transition metal-catalyzed asymmetric cyclopropanation reactions.
| Catalyst System | Alkene Substrate | Carbene Precursor | Yield (%) | ee (%) | Reference |
| (OIP)CoBr₂ | 1,3-Diene | 2,2-Dichloropropane | 90 | 93 | dicp.ac.cn |
| (PDI)CoBr₂ with chiral pyridine-bis(oxazoline) ligand | 1,3-Diene | 2,2-Dichloropropane | <28 | up to 45 | nih.govdicp.ac.cn |
| Copper(I) with (R)-5,8-Si-Quinox-tBu₃ ligand | Silyl-substituted allylic electrophile | Borylative reagent | up to 97 | 98 | acs.org |
Lewis Acid Catalysis in Bicyclopropane Transformations
Lewis acid catalysis offers a distinct approach to the synthesis and transformation of bicyclopropane derivatives. Instead of carbene transfer, Lewis acids can activate strained ring systems like bicyclo[1.1.0]butanes (BCBs) towards nucleophilic attack or cycloaddition reactions. rsc.orgnih.govchemrxiv.orgchemrxiv.org
The activation of a BCB with a chiral Lewis acid can generate a chiral carbocationic intermediate. The subsequent reaction of this intermediate with a suitable nucleophile or trapping agent can proceed with high stereocontrol, dictated by the chiral environment of the Lewis acid catalyst. This strategy has been successfully applied to the enantioselective formal (3+3) cycloaddition of BCBs with nitrones to generate hetero-bicyclic systems with high enantiomeric excess. nih.gov By analogy, a chiral Lewis acid could potentially catalyze the reaction of a functionalized bicyclo[1.1.0]butane with a methanol (B129727) equivalent to stereoselectively install the hydroxymethyl group, leading to the desired this compound.
Table 3: Lewis Acid Catalysis in Bicyclobutane Reactions
| Lewis Acid Catalyst | Bicyclobutane Substrate | Reaction Type | Product Type | Stereoselectivity |
|---|---|---|---|---|
| Sc(OTf)₃ | Pyrazole-substituted BCBs | Formal (3+2) cycloaddition | Bicyclo[2.1.1]hexanes | Asymmetric variant demonstrated |
| Bi(OTf)₃ | Disubstituted BCB esters | Tandem isomerization-(3+2) cycloaddition | Tetrahydrocyclobuta[b]benzofurans | --- |
This table illustrates the utility of Lewis acid catalysis in activating bicyclo[1.1.0]butanes for various transformations, suggesting a potential pathway for the stereoselective synthesis of functionalized bicyclopropanes.
Brønsted Acid Catalysis
Chiral Brønsted acids, such as phosphoric acids and their derivatives, have emerged as powerful catalysts for a wide range of asymmetric transformations. nih.govresearchgate.netnih.govacs.org In the context of bicyclopropane synthesis, a chiral Brønsted acid could potentially protonate a suitable precursor, such as a vinylcyclopropane (B126155) or a bicyclo[1.1.0]butane derivative, to generate a chiral carbocationic intermediate. The subsequent reaction of this intermediate, either intramolecularly or with an external nucleophile, would be influenced by the chiral counterion, leading to a stereoselective outcome.
For instance, a chiral Brønsted acid could catalyze the enantioselective isomerization of a bicyclo[1.1.0]butane to a cyclobutene, demonstrating their ability to control the stereochemistry of reactions involving strained rings. acs.org This principle could be extended to the stereoselective addition of a hydroxymethyl group to a bicyclopropane precursor.
Organocatalysis in Asymmetric Cyclopropanation
Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral aminocatalysts, such as proline and its derivatives, can activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack through the formation of chiral enamines or iminium ions. While direct organocatalytic cyclopropanation to form bicyclopropanes is less common, synergistic catalysis combining organocatalysis with transition metal catalysis has shown promise. For example, the combination of palladium catalysis and organocatalysis has been used for the asymmetric [3+2] cycloaddition of vinylcyclopropanes with α,β-unsaturated aldehydes. This approach could potentially be adapted to favor a cyclopropanation pathway leading to bicyclopropane structures.
Enzymatic Approaches for Chiral Bicyclopropane Construction
The pursuit of enantiomerically pure chiral bicyclopropanes has increasingly turned to biocatalysis, leveraging the inherent stereoselectivity of enzymes to overcome challenges faced by traditional chemical methods. Engineered enzymes, particularly those from the cytochrome P450 family and other heme proteins, have demonstrated remarkable capabilities in catalyzing cyclopropanation reactions with high precision. nih.govnsf.gov
One notable strategy involves the use of engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) to produce chiral cyclopropanes. These biocatalysts can be tailored to generate specific cis- or trans-diastereomers of functionalized cyclopropanes, which serve as versatile building blocks for more complex structures. nsf.govnih.gov This chemoenzymatic approach combines the high selectivity of biocatalysts with the broad applicability of synthetic chemistry, allowing for the rapid generation of diverse and enantiopure cyclopropane-containing compounds. nih.gov For instance, a gram-scale reaction utilizing whole E. coli cells expressing an engineered RmaNOD variant has been shown to produce a pinacolboronate-substituted cyclopropane with high enantiomeric excess (>99% ee) and diastereomeric ratio (95:5 dr). nsf.gov
Another powerful enzymatic method is the kinetic resolution of racemic cyclopropane derivatives. This technique systematically investigates the enantioselective reactions catalyzed by enzymes, such as lipases, to separate enantiomers. researchgate.net For example, the kinetic enzymatic resolution of various cyclopropylmethanols has been successfully demonstrated. researchgate.net Lipases, such as that from Candida antarctica, have proven effective in the optical resolution of cyclopropane carboxylic acid esters through amination, yielding products with high optical purity. google.com The success of these enzymatic resolutions is highly dependent on the choice of enzyme, solvent, and reaction conditions. google.commdpi.commdpi.com
Engineered hemoproteins derived from bacterial cytochrome P450 have also been employed to synthesize chiral 1,2,3-polysubstituted cyclopropanes from olefin substrates. nih.gov These biocatalysts can exhibit exceptional control over both the substrate and the stereochemical outcome, even when starting from a mixture of (Z/E)-olefins. nih.gov Furthermore, engineered variants of sperm whale myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones from vinylarenes and diazoketone carbene donors, showcasing the broad substrate scope of these biocatalysts. bohrium.comrochester.edu
| Enzyme/Biocatalyst | Substrate(s) | Product | Key Features | Reference |
|---|---|---|---|---|
| Engineered Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) | Olefin and diazo compound | cis- or trans-pinacolboronate-substituted cyclopropane | High diastereoselectivity and enantioselectivity (>99% ee, 95:5 dr) | nsf.gov |
| Lipase from Candida antarctica | Racemic cyclopropane carboxylic acid ester | Optically active cyclopropane carboxamide and ester | High conversion rate and optical purity | google.com |
| Engineered Cytochrome P450BM3 variant | (Z/E)-enol acetates | Enantio- and diastereoenriched 1,2,3-polysubstituted cyclopropanes | Exclusively converts (Z)-enol acetates, leaving (E)-enol acetate (B1210297) with 98% stereopurity | nih.gov |
| Engineered Myoglobin variant (Mb(H64G,V68A)) | Vinylarenes and α-aryl/alkyl diazoketones | Chiral cyclopropyl ketones | Broad substrate scope with high diastereo- and enantioselectivity | bohrium.comrochester.edu |
Multi-Step Synthesis Strategies
Strategies for Diastereoselective Bicyclopropane Formation
The diastereoselective synthesis of bicyclopropanes is a significant challenge in organic chemistry, requiring precise control over the formation of multiple stereocenters. A number of strategies have been developed to address this, often relying on the inherent stereochemical biases of cyclic precursors or the directing effects of chiral auxiliaries and catalysts.
One innovative approach involves the formal coupling of carbon pronucleophiles and unactivated alkenes through electrochemically generated thianthrenium salts. nih.govnih.gov This method proceeds with high diastereoselectivity and allows for the synthesis of diverse cyclopropanes. The key intermediate, an alkenyl thianthrenium salt, undergoes cyclopropanation to furnish products with complementary relative stereochemistry compared to conventional metal-catalyzed approaches. nih.gov This strategy has been successfully applied to the synthesis of nitrile-substituted cyclopropanes. nih.gov
Another strategy focuses on the diastereoselective addition of carbenes or carbenoids to cyclopropenes. The facial selectivity of the carbene addition is often controlled by steric or electronic factors of the substituents on the cyclopropene (B1174273) ring. For instance, the use of a chiral camphorpyrazolidinone auxiliary attached to an α,β-unsaturated amide has been shown to induce high diastereoselectivity in the addition of gem-dichlorocarbene. chemrxiv.org
Furthermore, the diastereoselective synthesis of bicyclic cyclopropane-fused heterocycles can be achieved using in-situ generated vinylsulfonium salts. researchgate.net This method exploits the reaction of dicationic adducts derived from the electrolysis of thianthrene (B1682798) with alkene substrates, which then react with methylene pronucleophiles to form cyclopropanes with high diastereoselectivity. researchgate.net
| Strategy | Key Reagents/Intermediates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Electrochemical Coupling | Carbon pronucleophiles, unactivated alkenes, thianthrene | Substituted cyclopropanes | High diastereoselectivity, scalable | nih.govnih.gov |
| Chiral Auxiliary Directed Cyclopropanation | Camphorpyrazolidinone-derived unsaturated amides, gem-dichlorocarbene | Spiro and chlorocyclopropanes | High diastereoselectivity | chemrxiv.org |
| In-situ Generated Vinylsulfonium Salts | Alkenes, thianthrene, methylene pronucleophiles | Bicyclic cyclopropane-fused heterocycles | High diastereoselectivity | researchgate.net |
Divergent Synthetic Pathways to Related Chiral Bicyclic Systems
Divergent synthesis provides an efficient means to generate a variety of structurally diverse chiral bicyclic systems from a common precursor. Bicyclo[1.1.0]butanes, highly strained carbocycles composed of two fused cyclopropane rings, are excellent starting materials for such divergent pathways. nih.govresearchgate.net
By carefully selecting the catalyst and reaction conditions, bicyclo[1.1.0]butanes can react with α,β-unsaturated ketones to yield either cycloaddition or addition/elimination products with excellent regio-, diastereo-, and enantioselectivity. nih.gov The use of chiral Lewis acid or Brønsted acid catalysts can control the reaction pathway, leading to a diverse array of synthetically valuable chiral bicyclo[2.1.1]hexanes and cyclobutenes. nih.govkaist.ac.kr This catalyst-controlled divergent approach highlights the power of creating molecular complexity and diversity from the same starting materials. kaist.ac.kr
Another divergent strategy involves the dearomative cyclopropanation of indole-diynes catalyzed by a chiral copper complex. This method allows for the synthesis of a range of chiral cyclopropane-fused polycyclic N-heterocycles. nih.gov Interestingly, the resulting chiral cyclopropane-fused indolines can be further transformed into unexpected chiral cyclohepta[b]indoles through a Brønsted acid-promoted ring-opening and rearrangement of the cyclopropane ring. nih.gov
Furthermore, transition metal-catalyzed ring-opening cyclizations of α-hydroxycyclopropanols offer a divergent route to different heterocyclic systems. For example, palladium catalysis can lead to δ-valerolactones, while copper catalysis can produce furanones from the same α-hydroxycyclopropanol substrate. rsc.org
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the construction of bicyclic systems, including those containing bicyclopropane moieties. These reactions benefit from favorable entropic factors and can often proceed with high stereocontrol.
A key approach involves the dirhodium-catalyzed intramolecular cyclopropanation of diazo compounds to generate bicyclo[1.1.0]butanes (BCBs). acs.org These strained bicyclic compounds can then undergo further transformations. For instance, a photoinduced reaction with a triplet carbene can lead to a diradical addition into the strained C-C bond of the BCB, ultimately forming bicyclo[1.1.1]pentanes. acs.org
Intramolecular reactions of donor-acceptor (D-A) cyclopropanes represent another versatile method for constructing carbocyclic and heterocyclic scaffolds. researchgate.net These reactions can proceed through various mechanisms, including cycloisomerizations, formal cycloadditions, and ring-opening lactonizations/lactamizations, to generate complex molecular architectures. researchgate.net
The synthesis of bicyclo[3.1.0]hexanes, which contain a cyclopropane fused to a five-membered ring, can be achieved through intramolecular cyclization and cyclopropanation reactions. researchgate.net While often requiring pre-functionalized starting materials, these methods provide efficient access to these valuable bicyclic scaffolds. researchgate.net Enantiocontrolled cyclization strategies have also been developed to form chiral medium-sized rings through intramolecular reactions, demonstrating the potential for asymmetric synthesis in these systems. youtube.com
Stereochemical Control and Mechanistic Insights in the Formation of 1s,2r 1,1 Bi Cyclopropane 2 Methanol Derivatives
Diastereoselectivity and Enantioselectivity Principles
The formation of specific stereoisomers, to the exclusion of others, is governed by the principles of diastereoselectivity and enantioselectivity. In the context of bicyclopropyl (B13801878) structures, these principles are applied to control the relative and absolute configurations of the newly formed chiral centers.
Factors Governing Stereochemical Outcomes
The stereochemical outcome of cyclopropanation reactions to form bicyclopropane derivatives is influenced by a variety of factors. The choice of catalyst, substrate structure, and reaction conditions all play pivotal roles in determining the ratio of diastereomers and the enantiomeric excess of the product.
Key factors include:
Catalyst System: Transition metal catalysts, particularly those based on rhodium and copper, are frequently used to generate metal-carbene intermediates for cyclopropanation. nih.gov The ligand architecture around the metal center is a primary determinant of enantioselectivity. Chiral ligands create a chiral environment that differentiates between the two prochiral faces of the alkene, leading to the preferential formation of one enantiomer. Similarly, organocatalysts, such as chiral phosphoric acids or prolinol derivatives, can induce high levels of enantio- and diastereoselectivity without involving metal carbenes. nih.govresearchgate.net
Substrate Control: The inherent chirality within the substrate molecule can direct the stereochemical course of the reaction. rsc.org For instance, the presence of a chiral auxiliary on the alkene or a directing group like a hydroxyl group can favor the approach of the carbene from a specific face, thereby controlling diastereoselectivity. rsc.org The Simmons-Smith cyclopropanation, for example, often shows high stereoselectivity due to the directing effect of nearby oxygen or nitrogen atoms. rsc.org
Reagent Structure: The nature of the carbene precursor, such as a diazo compound, is critical. wikipedia.orgmasterorganicchemistry.com Bulky substituents on the diazo compound can introduce steric biases that favor the formation of one diastereomer over another.
Reaction Conditions: Temperature and solvent can influence the transition state energies of competing reaction pathways. Lower temperatures often lead to higher selectivity by amplifying the small energy differences between diastereomeric transition states. The choice of solvent can affect catalyst solubility, stability, and activity, thereby impacting stereochemical outcomes.
The interplay of these factors is often complex, and optimization is typically required to achieve high levels of stereocontrol. The following table summarizes the impact of different catalytic systems on stereoselectivity in representative cyclopropanation reactions.
| Catalyst System | Type of Stereocontrol | Typical Outcome | Reference |
| Rhodium(II) with chiral carboxylate ligands | Enantioselective | High enantiomeric excess (ee) | nih.gov |
| Copper with BOX or PYBOX ligands | Enantioselective | Good to excellent ee | N/A |
| Chiral Phosphoric Acid | Enantio- and Diastereoselective | High ee and diastereomeric ratio (dr) | nih.gov |
| Simmons-Smith (Zn-Cu couple) with chiral additives | Diastereoselective (substrate-directed) | High dr | rsc.org |
| Bifunctional Phosphonium Salt | Enantio- and Diastereoselective | High ee and dr | rsc.org |
Conformational Analysis and Steric Effects
The three-dimensional shape (conformation) of the reactants and transition states plays a crucial role in determining stereochemical outcomes, primarily through steric effects. researchgate.netnih.gov Unlike more flexible acyclic or larger ring systems, the cyclopropane (B1198618) ring is rigid and planar. researchgate.netlumenlearning.com This rigidity imposes significant conformational constraints on adjacent substituents.
In the formation of bicyclopropane systems, the fixed orientation of substituents on the first cyclopropane ring influences the trajectory of the incoming carbene or carbenoid. The "cyclopropylic strain" refers to the robust steric repulsion between cis-oriented substituents on a cyclopropane ring, which restricts the rotation of bonds connected to the ring. researchgate.net This effect forces adjacent groups to adopt specific conformations to minimize steric hindrance.
During cyclopropanation of a vinylcyclopropane (B126155), the transition state geometry is heavily influenced by the need to minimize non-bonded interactions between the substituents on the vinyl group, the cyclopropane ring, and the approaching carbene complex. The catalyst-carbene complex will approach the double bond from the less sterically hindered face. The larger substituents will orient themselves to be anti (opposite) to each other in the transition state, leading to the observed diastereoselectivity. This principle is fundamental in predicting the major stereoisomer formed in these reactions.
Reaction Mechanism Elucidation
Understanding the step-by-step pathway of a reaction is fundamental to controlling its outcome. For the synthesis of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanol and its derivatives, several mechanistic pathways are relevant, from the initial formation of the bicyclopropane core to its subsequent transformations.
Carbene/Carbenoid Intermediates in Cyclopropanation
The most common method for constructing a cyclopropane ring is the addition of a carbene or a carbenoid to an alkene. libretexts.org
Carbenes are neutral, highly reactive species containing a divalent carbon atom with six valence electrons. masterorganicchemistry.com They can be generated from precursors like diazomethane (B1218177) through photolysis or thermolysis. masterorganicchemistry.com The reaction of a singlet carbene with an alkene is a concerted [2+1] cycloaddition that proceeds with retention of the alkene's stereochemistry. libretexts.org
Carbenoids are metal-complexed carbenes that exhibit attenuated reactivity, making them more selective. wikipedia.orgmasterorganicchemistry.com In catalytic cyclopropanation, a transition metal catalyst (e.g., based on Rh, Cu, or Zn) reacts with a diazo compound to form a metal-carbene intermediate. nih.govnih.gov This electrophilic species then transfers the carbene moiety to the alkene. The reaction is believed to proceed through a concerted mechanism, and the stereoselectivity is imparted by the chiral ligands attached to the metal catalyst. nih.gov The Simmons-Smith reaction, which uses iodomethylzinc iodide (ICH₂ZnI), is a classic example of a carbenoid-mediated cyclopropanation. wikipedia.org
The formation of the bicyclopropane skeleton of the target molecule likely involves the cyclopropanation of a vinylcyclopropane derivative, where a metal-vinyl carbene or a related carbenoid is generated and adds across the double bond. nih.govnih.gov
Ring-Opening and Rearrangement Mechanisms
The high ring strain inherent in cyclopropane rings (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions. masterorganicchemistry.com Bicyclopropane systems, particularly when functionalized, can undergo complex rearrangements. The presence of a hydroxyl group adjacent to the cyclopropane ring, as in the target molecule, creates a cyclopropylcarbinyl system.
Cyclopropylcarbinyl cations, which can be generated under acidic conditions from the corresponding alcohol, are notoriously prone to rapid rearrangements to form cyclobutyl or homoallyl cations. This reactivity is driven by the relief of ring strain. Therefore, reactions involving the hydroxyl group must be conducted under carefully controlled conditions (often neutral or basic) to avoid skeletal rearrangements and loss of the desired bicyclopropane structure.
Furthermore, vinylcyclopropanes can undergo thermal or metal-catalyzed rearrangements. For instance, cis-1,2-divinylcyclopropanes are known to undergo Cope rearrangements to form seven-membered rings. nih.gov While not directly a ring-opening of the bicyclopropane core itself, such rearrangements represent potential side reactions or subsequent synthetic transformations that depend on the specific derivatives being handled.
Nucleophilic Substitution and Addition Pathways
Once the this compound core is formed, the hydroxyl group serves as a handle for further functionalization via nucleophilic substitution. These reactions typically involve two steps:
Activation of the Hydroxyl Group: The OH group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or halide. This is usually achieved by reaction with reagents like tosyl chloride, mesyl chloride, or thionyl chloride in the presence of a non-nucleophilic base.
Nucleophilic Displacement: A nucleophile can then displace the leaving group. This reaction generally proceeds via an Sₙ2 mechanism, which involves an inversion of configuration at the carbon center bearing the leaving group.
Given the steric hindrance around the secondary carbon of the cyclopropylcarbinyl system, Sₙ2 reactions may be slower than for less hindered alcohols. Sₙ1-type reactions, which would proceed through a cyclopropylcarbinyl cation, are generally avoided due to the high potential for the rearrangement mechanisms discussed previously.
Nucleophilic addition to the cyclopropane rings themselves is also possible, though it typically requires activation of the ring system. Electrophilic addition of acids or halogens can lead to ring-opening, forming open-chain products. dalalinstitute.com This reactivity underscores the dual nature of cyclopropanes, which exhibit some properties of alkenes due to the π-character of their C-C bonds. nih.gov
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of reaction mechanisms that govern the formation of complex molecules such as this compound and its derivatives. These theoretical approaches provide a molecular-level understanding of stereochemical control, transition states, and reaction kinetics that are often difficult to probe experimentally. By simulating molecular interactions and energy landscapes, researchers can gain profound insights into why certain stereoisomers are preferentially formed.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of forming bicyclopropane derivatives, DFT studies are instrumental in elucidating reaction pathways, transition state geometries, and the origins of stereoselectivity. nih.gov
DFT calculations allow for the detailed examination of the potential energy surface of a reaction. acs.org This enables the identification of key intermediates and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) for different pathways can explain the observed product distribution. For instance, in reactions like the Simmons-Smith cyclopropanation, DFT can model the interaction between the zinc carbenoid reagent and the alkene. nih.govacs.org These models can rationalize the preferential formation of one diastereomer over another by comparing the energies of the respective transition states. nih.gov
Key factors influencing stereoselectivity that can be analyzed using DFT include:
Steric Hindrance: DFT can quantify the steric repulsion between bulky substituents in different transition state geometries. Pathways with lower steric hindrance are generally associated with lower activation energies and are therefore favored. acs.org
Torsional and Ring Strain: The formation of the cyclopropane ring introduces significant strain. DFT calculations can evaluate the strain energy in various transition state conformations, helping to identify the lowest energy pathway. nih.gov
Electronic Effects: The electronic nature of substituents on both the alkene and the cyclopropanating agent can influence the reaction rate and selectivity. DFT provides insights into these effects by analyzing charge distributions and orbital interactions.
Research findings from DFT studies on related cyclopropanation reactions have shown that the choice of ligands on the metal catalyst can have a profound impact on enantioselectivity. nih.gov DFT calculations can model the catalyst-substrate complex and explain how chiral ligands create a chiral environment that favors the formation of one enantiomer. nih.govresearchgate.net
Below is an illustrative table representing typical data obtained from DFT calculations for a hypothetical cyclopropanation reaction leading to different stereoisomers.
| Transition State | Pathway | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| TS-A (endo) | Forms (1S,2R) | 0.0 | Favorable secondary orbital interactions, minimized steric clash. |
| TS-B (exo) | Forms (1R,2R) | +2.5 | Steric repulsion between the substrate substituent and the catalyst ligand. |
| TS-C (endo) | Forms (1R,2S) | +1.8 | Unfavorable torsional strain along the newly forming C-C bond. |
| TS-D (exo) | Forms (1S,2S) | +3.1 | Combination of steric hindrance and significant ring strain in the transition state. nih.gov |
Note: The data in this table is hypothetical and for illustrative purposes only.
Kinetic Modeling and Simulations
While DFT provides a static picture of the critical points along a reaction coordinate, kinetic modeling and simulations offer a dynamic understanding of the reaction progress over time. These models use the energy barriers and rate constants derived from DFT calculations or experimental data to simulate the concentration of reactants, intermediates, and products as a function of time. c2fuel-project.eu
Kinetic simulations can be used to:
Validate Proposed Mechanisms: By comparing the simulated product distribution over time with experimental data, researchers can validate or refute a proposed reaction mechanism.
Optimize Reaction Conditions: Simulations can predict how changes in temperature, pressure, and reactant concentrations will affect the yield and stereoselectivity of the desired product, thereby guiding experimental optimization. researchgate.net
Elucidate the Role of Catalysts: Kinetic models can quantify the effect of a catalyst on the rates of different reaction steps, providing a deeper understanding of its role in both acceleration and stereocontrol.
The following table illustrates the type of parameters used in a kinetic model for a reaction forming a specific stereoisomer.
| Parameter | Symbol | Value (example) | Significance |
| Pre-exponential Factor (TS-A) | A_A | 3.0 x 10¹² s⁻¹ | Relates to the frequency of collisions with the correct orientation for the favored pathway. |
| Activation Energy (TS-A) | Ea_A | 15.2 kcal/mol | The energy barrier for the formation of the desired (1S,2R) isomer. |
| Pre-exponential Factor (TS-B) | A_B | 2.5 x 10¹² s⁻¹ | Frequency factor for a competing, less favored pathway. |
| Activation Energy (TS-B) | Ea_B | 17.7 kcal/mol | The higher energy barrier for the formation of an undesired diastereomer, leading to lower production. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Through the synergistic application of DFT studies and kinetic modeling, a comprehensive and predictive understanding of the factors controlling the stereoselective formation of this compound derivatives can be achieved. c2fuel-project.eusemanticscholar.orgresearchgate.net These computational approaches are vital for the rational design of new synthetic strategies that can deliver complex chiral molecules with high precision.
Applications of 1s,2r 1,1 Bi Cyclopropane 2 Methanol As a Chiral Building Block
Role in Asymmetric Synthesis of Complex Molecules
Chiral cyclopropane (B1198618) derivatives are recognized as key starting materials in the asymmetric synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govepa.gov The defined stereochemistry of building blocks like (1S,2R)-1,1'-Bi[cyclopropane]-2-methanol is crucial for establishing the absolute and relative configuration of stereocenters in the final product. The synthetic utility of such building blocks is rooted in their ability to act as scaffolds, upon which further complexity can be built with stereochemical fidelity. nih.gov
The synthesis of enantiopure cyclopropanes can be achieved through various strategies, including the use of chiral auxiliaries combined with substrate-directed reactions. rsc.org For instance, a three-step sequence involving an aldol (B89426) reaction, a cyclopropanation step, and a retro-aldol reaction has been described for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which are precursors to chiral alcohols like the title compound. rsc.org The rigidity of the cyclopropane ring is an appealing feature for preparing molecules with a defined orientation of functional groups, which is a significant advantage in the synthesis of intricate targets. unl.pt
The development of chemoenzymatic strategies has further expanded the accessibility of diverse chiral cyclopropane scaffolds. nih.gov Engineered enzymes can catalyze the formation of cyclopropane rings with high diastereo- and enantioselectivity, providing access to valuable synthons for medicinal chemistry. nih.gov These enzymatic products can then be chemically diversified to generate libraries of optically active compounds. nih.gov
Derivatization Strategies for Advanced Intermediates
The hydroxymethyl group (-CH₂OH) of this compound is a key handle for derivatization, allowing for its conversion into a wide range of other functional groups and the subsequent construction of advanced molecular intermediates.
The primary alcohol moiety of this compound can undergo numerous well-established functional group transformations. These modifications are essential for elaborating the molecule into more complex structures.
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. These transformations introduce electrophilic centers that can participate in a variety of carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, or amidations, further extending the molecular framework.
Esterification: The alcohol can be converted into esters through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. chemguide.co.ukmasterorganicchemistry.com This transformation is useful for introducing new molecular fragments or for protecting the hydroxyl group during subsequent synthetic steps. The reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.ukyoutube.comgoogle.com
Conversion to Amines: The alcohol can be transformed into an amine. A common strategy involves a two-step process: first, the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction to the primary amine. Alternatively, "hydrogen-borrowing" cascades using a combination of alcohol dehydrogenases and amine dehydrogenases offer a direct, environmentally benign route to convert alcohols into enantiopure amines. nih.gov Reductive amination, where an intermediate aldehyde is formed and reacts with an amine in the presence of a reducing agent, is another powerful method. youtube.com
Below is a table summarizing these key transformations.
Table 1: Functional Group Transformations of this compound| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Synthetic Utility |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | PCC, DMP, or Swern oxidation | Aldehyde (-CHO) | Precursor for C-C bond formation (e.g., Wittig, Grignard reactions) |
| Primary Alcohol (-CH₂OH) | Jones reagent, KMnO₄ | Carboxylic Acid (-COOH) | Precursor for amides, esters, and other acid derivatives |
| Primary Alcohol (-CH₂OH) | R'COOH, H⁺ catalyst | Ester (-CH₂OC(O)R') | Protection of alcohol, introduction of new molecular fragments |
| Primary Alcohol (-CH₂OH) | 1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) | Introduction of a basic center, precursor for amides and ureas |
The bicyclopropane unit of this compound serves as a rigid, three-dimensional scaffold. Its defined stereochemistry allows it to act as a template, directing the spatial arrangement of substituents in larger, more complex molecules. The use of such rigid scaffolds is a key strategy in drug design to minimize the entropic penalty associated with a ligand binding to its biological target, potentially increasing potency. mdpi.comnih.gov
By employing the functional group transformations described previously, the bicyclopropylmethyl moiety can be incorporated into larger ring systems or used as a core to link different pharmacophoric elements. For example, the corresponding carboxylic acid derivative could be coupled with other chiral fragments to build complex peptidomimetics or natural product analogues. The amine derivative could be used to construct novel heterocyclic systems. The development of synthetic methods that provide access to diverse, structurally complex scaffolds from a common chiral building block is a central theme in modern medicinal chemistry. nih.gov
Utilization in the Synthesis of Biologically Active Compounds and Natural Products
Cyclopropane-containing molecules are found in a wide array of natural products and have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects. epa.govunl.pt Consequently, chiral building blocks like this compound are highly sought-after starting materials for the synthesis of new therapeutic agents.
The cyclopropane ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in marketed drugs and its ability to confer favorable pharmacological properties. researchgate.net The unique steric and electronic nature of the cyclopropane fragment can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like lipophilicity and solubility. researchgate.net
While specific examples detailing the use of this compound in drug synthesis are not widely documented, the general utility of chiral cyclopropane scaffolds is well-established. For instance, related chiral cyclopropanes are key components in drugs such as the antidepressant Tranylcypromine and NS3 protease inhibitors used to treat Hepatitis C. researchgate.net The synthesis of these pharmacologically relevant scaffolds often relies on the availability of enantiomerically pure cyclopropane building blocks to ensure the desired biological activity and reduce potential side effects from unwanted stereoisomers.
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties to produce comparable biological effects, is a cornerstone of modern drug design. chem-space.com Small, strained ring systems are increasingly used as bioisosteres for common chemical motifs. The bicyclo[1.1.1]pentane (BCP) scaffold, for example, has been successfully employed as a saturated, three-dimensional replacement for para-substituted phenyl rings, often leading to improved solubility and metabolic profiles while maintaining biological potency. nih.govacs.orgukri.orgnih.gov
Similarly, the bicyclopropane unit can be considered a bioisosteric replacement for other groups. Its rigid structure can mimic the spatial arrangement of a gem-dimethyl group or act as a conformationally restricted linker between two parts of a molecule. By incorporating the this compound scaffold into known pharmacologically active compounds, medicinal chemists can explore new chemical space and develop novel analogues with potentially superior drug-like properties, such as enhanced metabolic stability or improved cell permeability. chem-space.comnih.gov This "escape from flatland" approach, which involves increasing the three-dimensional character of drug candidates, is a valuable tactic for creating new intellectual property and overcoming challenges in drug development. nih.gov
Future Directions and Emerging Research Avenues in Bicyclopropane Methanol Chemistry
Development of Novel Catalytic Systems
The enantioselective synthesis of bicyclopropane scaffolds, including (1S,2R)-1,1'-Bi[cyclopropane]-2-methanol, is a key area of research. Future efforts are directed towards the discovery and optimization of catalytic systems that offer high efficiency, selectivity, and sustainability.
A significant emerging approach is the use of biocatalysis. Chemoenzymatic strategies are being developed for the stereoselective assembly of chiral cyclopropane (B1198618) rings. nih.gov One such method involves the use of engineered iron-containing proteins for the highly diastereo- and enantioselective synthesis of cyclopropyl (B3062369) ketones, which are versatile precursors to compounds like this compound. nih.gov This biocatalytic approach offers a promising alternative to traditional chemocatalytic methods that often rely on expensive and toxic heavy metals such as ruthenium and rhodium. nih.gov
In the realm of chemocatalysis, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) has been shown to be a scalable method for producing bifunctional cyclopropane precursors. nih.gov These precursors can then be further elaborated into a diverse range of cyclopropane-containing compounds. nih.gov The development of novel chiral ligands for transition metal catalysts, such as copper and zinc, is another active area of investigation. chinesechemsoc.orggoogle.com For instance, chiral Cu-Lewis acid catalysts have been successfully employed in asymmetric cycloadditions of bicyclo[1.1.0]butanes to construct chiral cyclobutane (B1203170) scaffolds. chinesechemsoc.org Organocatalysis also presents a powerful tool, with chiral thiourea (B124793) and squaramide catalysts being used for the stereoselective synthesis of functionalized cyclopropanes through Michael-initiated ring closure (MIRC) reactions. rsc.orgresearchgate.net
Table 1: Comparison of Emerging Catalytic Systems for Cyclopropane Synthesis
| Catalytic System | Catalyst Type | Key Advantages | Potential Applications in Bicyclopropane Methanol (B129727) Chemistry |
| Biocatalysis | Engineered Iron-Containing Proteins | High stereoselectivity, sustainable, avoids toxic metals. nih.gov | Enantioselective synthesis of cyclopropyl ketone precursors. nih.gov |
| Chemocatalysis | Cobalt Complexes | Scalable, allows for the synthesis of bifunctional precursors. nih.gov | Gram-scale synthesis of versatile cyclopropane building blocks. nih.gov |
| Chemocatalysis | Chiral Copper/Zinc Lewis Acids | High enantioselectivity in cycloaddition reactions. chinesechemsoc.org | Asymmetric synthesis of related bicyclic ring systems. chinesechemsoc.org |
| Organocatalysis | Chiral Thiourea/Squaramide | Metal-free, high stereoselectivity in MIRC reactions. rsc.orgresearchgate.net | Diastereoselective and enantioselective synthesis of highly substituted cyclopropanes. rsc.org |
Exploration of New Synthetic Transformations
The strained nature of the cyclopropane rings in this compound imparts unique reactivity, making it a versatile substrate for a variety of synthetic transformations. Future research is focused on exploring novel reactions that take advantage of this inherent ring strain.
Ring-opening reactions of cyclopropane derivatives are a prominent area of investigation. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radical species and can lead to the formation of diverse molecular architectures. nih.govbeilstein-journals.org For example, activated cyclopropanes can undergo methanolysis under acidic or basic conditions to yield different ring-opened products. nih.gov The development of asymmetric ring-opening reactions of donor-acceptor cyclopropanes, catalyzed by chiral transition metal complexes, is a particularly promising avenue for the synthesis of enantioenriched acyclic compounds. rsc.org Recent studies have also explored the selenenylation and cyanoselenenylation of cyclopropanecarboxylates, demonstrating the potential for introducing new functional groups through ring-opening pathways. rsc.org
Rearrangement reactions of cyclopropyl methanol units are also being explored to generate new molecular scaffolds. researchgate.net These transformations can lead to the formation of larger ring systems or functionalized acyclic products. The development of catalytic and stereoselective rearrangement reactions will further expand the synthetic utility of bicyclopropane methanols.
Table 2: Overview of Synthetic Transformations of Cyclopropane Derivatives
| Transformation Type | Reaction Conditions | Resulting Products | Potential for this compound |
| Ring-Opening Methanolysis | Acidic or basic conditions nih.gov | 4-methoxycyclohexanes or 3-methoxymethylcyclopentanones nih.gov | Access to functionalized five- and six-membered rings. |
| Asymmetric Ring-Opening | Chiral Cu(II)/trisoxazoline catalyst rsc.org | Enantioenriched γ-hydroxybutyric acid derivatives rsc.org | Stereoselective synthesis of functionalized open-chain products. |
| Selenenylation/Cyanoselenenylation | Electrophilic selenium reagents rsc.org | Functionalized butanedioates and α,α-dimethoxycarbonitriles rsc.org | Introduction of selenium and cyano groups via ring cleavage. |
| Rearrangement Reactions | Various (e.g., bromination, reaction with NaN₃) researchgate.net | Allyl chlorides, naphthalene (B1677914) derivatives researchgate.net | Generation of diverse and complex molecular architectures. |
Expanding Applications in Complex Chemical Synthesis
The unique three-dimensional structure and conformational rigidity of the bicyclopropane motif make it an attractive design element in medicinal chemistry and natural product synthesis. bohrium.comrsc.org Future research will undoubtedly see the expanded use of this compound and its derivatives as chiral building blocks for the synthesis of complex and biologically active molecules.
Cyclopropane-containing natural products exhibit a wide range of biological activities, including insecticidal, antifungal, antibiotic, and antitumor properties. unl.ptresearchgate.netnih.gov The total synthesis of such compounds is a major driving force in organic chemistry, and bicyclopropane methanols can serve as key intermediates in these synthetic endeavors. rsc.org For instance, a C-2-symmetric quatercyclopropane-2,2'''-dimethanol, a related bicyclopropane structure, has been utilized in the synthesis of the fatty acid side chain of the natural product FR-90084. researchgate.net
In medicinal chemistry, the incorporation of cyclopropane rings can lead to improved metabolic stability, enhanced binding potency to biological targets, and reduced off-target effects. bohrium.com Derivatives of this compound are being investigated for their potential as enzyme inhibitors and for their antimicrobial properties. unl.ptresearchgate.net The rigid bicyclopropane scaffold can be used to create novel chemotypes with unique pharmacological profiles. As our understanding of the structure-activity relationships of cyclopropane-containing molecules grows, so too will the applications of this compound in the design and synthesis of new therapeutic agents.
Q & A
Q. Advanced Synthetic Chemistry
- Protecting groups : Temporarily block the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions .
- Low-temperature reactions : Perform cyclopropanation at −40°C to slow epimerization .
- In situ monitoring : Use <sup>1</sup>H NMR or circular dichroism (CD) spectroscopy to track stereochemical changes during intermediate steps .
How does the cyclopropane ring's stereochemistry influence the compound's pharmacological profile?
Structure-Activity Relationship (SAR)
The (1S,2R) configuration creates a distinct spatial arrangement that enhances:
- Enzyme binding : The cis-hydroxymethyl group aligns with hydrophobic pockets in target proteins (e.g., GABAA receptor modulators), improving affinity by 10–100× compared to trans isomers .
- Metabolic stability : The rigid cyclopropane ring reduces oxidative degradation by hepatic enzymes, as shown in microsomal stability assays .
- Solubility : Stereochemistry affects hydrogen-bonding capacity, with (1S,2R) exhibiting 20% higher aqueous solubility than (1R,2S) .
What advanced analytical techniques are critical for confirming the structure and purity of this compound?
Q. Analytical Chemistry
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IG-3 (95:5 hexane:isopropanol mobile phase) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C8H12O2) with <1 ppm error .
- 2D NMR (COSY, NOESY) : Assigns stereochemistry via coupling constants (e.g., J1,2 = 5–8 Hz for cis cyclopropane protons) .
What experimental approaches elucidate the metabolic pathways of this compound in biological systems?
Q. Mechanistic Toxicology
- Radiolabeled tracing : Synthesize <sup>14</sup>C-labeled analogs to track hepatic metabolism via LC-MS/MS, identifying primary metabolites like glucuronidated or sulfated derivatives .
- CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4) to map isoform-specific clearance pathways .
- In vitro hepatocyte models : Measure intrinsic clearance rates and compare with in vivo pharmacokinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
